molecular formula C11H18O3 B13196881 Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13196881
M. Wt: 198.26 g/mol
InChI Key: AFGWHSMLGJTYMJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of a carboxylic acid precursor with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the spirocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable .

Biological Activity

Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound belonging to the class of spirocyclic compounds, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1561972-64-2
  • COX Inhibition :
    • Compounds with similar structures have been shown to exhibit cyclooxygenase (COX) inhibitory activity, particularly against COX-2, an enzyme involved in inflammation and pain pathways. For instance, related compounds demonstrated IC50_{50} values ranging from 6.71 μM to 41.59 μM, indicating significant anti-inflammatory potential .
  • Stereochemical Preferences :
    • The stereochemistry of spirocyclic compounds plays a crucial role in their biological activity. Studies on related oxaspiro compounds indicate that the O-axial C3 epimers are more reactive and exhibit greater biological activity than their equatorial counterparts . This stereochemical preference could be relevant for this compound.

Anti-inflammatory Activity

Research indicates that compounds with similar spirocyclic structures can act as effective COX inhibitors, suggesting that this compound may possess similar anti-inflammatory properties. The inhibition of COX enzymes is significant for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Related Compounds

A study evaluated a series of methyl-substituted indolizine derivatives for their COX inhibitory activity, revealing that structural modifications significantly affected their potency and selectivity towards COX isoforms . This highlights the importance of chemical structure in determining biological activity.

CompoundIC50_{50} (μM)Notes
Compound 4e6.71Comparable to indomethacin
Compound 4g9.62Moderate activity
Compound 4a>41.59Poor activity

Stereochemical Analysis

The effectiveness of yeast epoxide hydrolase in hydrolyzing O-axial C3 epimers faster than equatorial ones emphasizes the significance of stereochemistry in the biological activity of spirocyclic compounds . Understanding these interactions can guide future research on this compound.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7-4-8(2)6-11(5-7)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

AFGWHSMLGJTYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)C(=O)OC)C

Origin of Product

United States

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